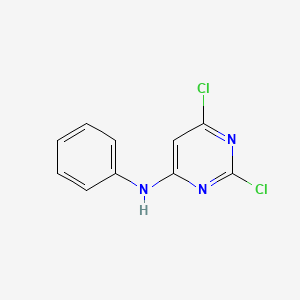

2,6-dichloro-N-phenylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-dichloro-N-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7Cl2N3 and its molecular weight is 240.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity in Heterocyclic Compounds

2,6-dichloro-N-phenylpyrimidin-4-amine and its derivatives demonstrate unique reactivity patterns in the presence of nucleophiles. Notably, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine was investigated, revealing that the formation of the 4-amino compound likely proceeds through an addition-elimination mechanism on the C(4) carbon atom, rather than an attack on the 6 position by an amide ion (Meeteren & Plas, 2010). This finding underscores the nuanced behavior of this compound in chemical reactions, providing insights into its potential utility in synthetic chemistry.

Mechanistic Insights and Derivative Formation

The reactivity of this compound extends to its interaction with potassium amide in liquid ammonia, where notable reactions include aminations leading to the formation of 2-amino compounds and ring transformations, such as the conversion of 2,6-dibromo-pyridine to 4-amino-2-methylpyrimidine. The mechanisms underlying these reactions, including meta-rearrangement and ring transformations, add a layer of complexity to the compound's chemistry, hinting at its potential for diverse applications in synthetic pathways (Hertog et al., 2010).

Structural Analysis and Chemical Synthesis

The study of this compound also encompasses structural analyses and synthetic strategies. For instance, the crystal structure analysis of related compounds like 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine sheds light on the regioselectivity of substitution reactions and reveals the formation of polymeric chains, which can be critical in understanding the compound's behavior in solid-state forms and its potential applications in material science (McKeveney et al., 2004).

Mechanism of Action

Target of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dichloro-N-phenylpyrimidin-4-amine . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also important to avoid exposure to air and humidity .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-N-phenylpyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular processes. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Moreover, this compound may affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in certain cancer cell lines . These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound may interact with other signaling proteins, modulating their activity and downstream effects . These interactions result in altered cellular functions, including cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory effects on CDKs over extended periods . Long-term exposure to this compound has been associated with sustained cell cycle arrest and apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites with altered biochemical properties . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound to target tissues, enhancing its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its pharmacological applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the nucleus, where it interacts with CDKs and other nuclear proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its biochemical properties . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

2,6-dichloro-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVVPGGJSMZBKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458541 |

Source

|

| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28230-47-9 |

Source

|

| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)